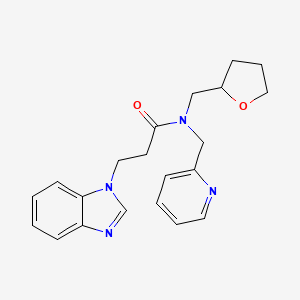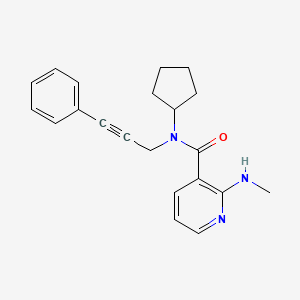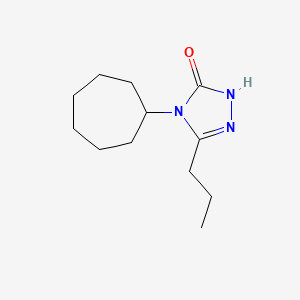![molecular formula C19H21ClN2O3 B4532562 N-[(2R*,4R*,6S*)-2-(4-chlorophenyl)-6-(6-methoxypyridin-3-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4532562.png)
N-[(2R*,4R*,6S*)-2-(4-chlorophenyl)-6-(6-methoxypyridin-3-yl)tetrahydro-2H-pyran-4-yl]acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-[(2R*,4R*,6S*)-2-(4-chlorophenyl)-6-(6-methoxypyridin-3-yl)tetrahydro-2H-pyran-4-yl]acetamide" involves intricate chemical reactions, focusing on achieving desired molecular frameworks. For example, Mahmoud Arafat et al. (2022) describe synthesizing bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives, showcasing the complexity and creativity in organic synthesis Mahmoud Arafat et al., 2022.
Molecular Structure Analysis
The crystal structures of related acetamides, such as those studied by Narayana et al. (2016), reveal intricate details about molecular conformations, hydrogen bonding, and intermolecular interactions. These structural insights are crucial for understanding the compound's chemical behavior and reactivity Narayana et al., 2016.
Chemical Reactions and Properties
The compound's reactivity and chemical properties can be inferred from related research, such as the work by K. Sunder et al. (2013), which explores the synthesis and anti-inflammatory activity of N-(3-chloro-4-flurophenyl) derivatives. These studies shed light on the functional groups' reactivity and potential biological activities K. Sunder et al., 2013.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are essential for its practical applications. While specific data on "N-[(2R*,4R*,6S*)-2-(4-chlorophenyl)-6-(6-methoxypyridin-3-yl)tetrahydro-2H-pyran-4-yl]acetamide" might not be readily available, studies like those by Liang Xiao-lon (2015) on related compounds provide a basis for understanding these critical characteristics Liang Xiao-lon, 2015.
Propiedades
IUPAC Name |
N-[(2R,4R,6S)-2-(4-chlorophenyl)-6-(6-methoxypyridin-3-yl)oxan-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(23)22-16-9-17(13-3-6-15(20)7-4-13)25-18(10-16)14-5-8-19(24-2)21-11-14/h3-8,11,16-18H,9-10H2,1-2H3,(H,22,23)/t16-,17-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLXELLRDFNSQJ-KURKYZTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC(C1)C2=CN=C(C=C2)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](O[C@@H](C1)C2=CN=C(C=C2)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B4532482.png)
![2-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B4532498.png)
![4-(4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}phenyl)-2-methylbut-3-yn-2-ol](/img/structure/B4532503.png)
![7-(cyclobutylmethyl)-2-(3-methyl-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4532510.png)
![3-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B4532512.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-(1-ethylpropyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4532518.png)
![3-(3-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4532524.png)





![N-ethyl-N-({2-ethyl-5-[(3-propoxypiperidin-1-yl)carbonyl]-3-furyl}methyl)ethanamine](/img/structure/B4532589.png)
